molecular formula C10H5BrFNO3 B13581931 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid

5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid

Katalognummer: B13581931
Molekulargewicht: 286.05 g/mol
InChI-Schlüssel: HDTAWXOPBFDWND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that contains an isoxazole ring substituted with a bromo and fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with olefins or other suitable substrates. One common method is the [2+3] cycloaddition reaction, which is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of solvents like dry DMF under microwave irradiation at elevated temperatures .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromo and fluoro groups can enhance its potential as a versatile intermediate in synthetic chemistry and its application in medicinal chemistry.

Eigenschaften

Molekularformel

C10H5BrFNO3

Molekulargewicht

286.05 g/mol

IUPAC-Name

5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5BrFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI-Schlüssel

HDTAWXOPBFDWND-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C2=CC(=NO2)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.